molecular formula C13H11ClN2O3 B2360924 Methyl 4-chloro-3-[(3-formylpyrazol-1-yl)methyl]benzoate CAS No. 2137686-98-5

Methyl 4-chloro-3-[(3-formylpyrazol-1-yl)methyl]benzoate

Cat. No.: B2360924
CAS No.: 2137686-98-5
M. Wt: 278.69
InChI Key: CVJRQHVAEDDAQX-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-[(3-formylpyrazol-1-yl)methyl]benzoate is a chemical compound that belongs to the class of benzoates It features a pyrazole ring attached to a benzoate moiety, with a chloro substituent at the 4-position and a formyl group at the 3-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-3-[(3-formylpyrazol-1-yl)methyl]benzoate typically involves the reaction of 4-chloro-3-(bromomethyl)benzoic acid methyl ester with 3-formylpyrazole. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The formyl group in the pyrazole ring can undergo oxidation to form a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The chloro substituent on the benzoate ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products:

    Oxidation: 4-chloro-3-[(3-carboxypyrazol-1-yl)methyl]benzoate.

    Reduction: 4-chloro-3-[(3-hydroxymethylpyrazol-1-yl)methyl]benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-chloro-3-[(3-formylpyrazol-1-yl)methyl]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibitors due to its structural features.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-3-[(3-formylpyrazol-1-yl)methyl]benzoate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The formyl group and the pyrazole ring may play crucial roles in binding to these targets, influencing biological pathways and eliciting specific responses .

Comparison with Similar Compounds

  • Methyl 4-chloro-3-[(3-hydroxymethylpyrazol-1-yl)methyl]benzoate
  • Methyl 4-chloro-3-[(3-carboxypyrazol-1-yl)methyl]benzoate
  • Methyl 4-chloro-3-[(3-methylpyrazol-1-yl)methyl]benzoate

Comparison: Methyl 4-chloro-3-[(3-formylpyrazol-1-yl)methyl]benzoate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. In contrast, similar compounds with different substituents (e.g., hydroxymethyl, carboxy, or methyl groups) may exhibit different chemical behaviors and biological effects .

Properties

IUPAC Name

methyl 4-chloro-3-[(3-formylpyrazol-1-yl)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3/c1-19-13(18)9-2-3-12(14)10(6-9)7-16-5-4-11(8-17)15-16/h2-6,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJRQHVAEDDAQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)CN2C=CC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137686-98-5
Record name methyl 4-chloro-3-[(3-formyl-1H-pyrazol-1-yl)methyl]benzoate
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